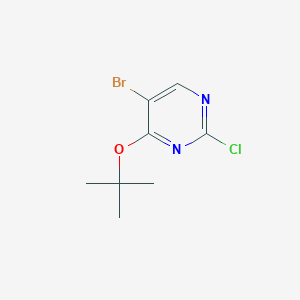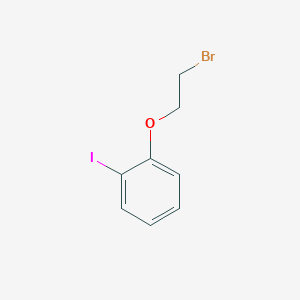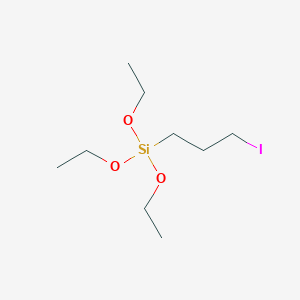
Silane, triethoxy(3-iodopropyl)-
Overview
Description
Preparation Methods
Silane, triethoxy(3-iodopropyl)- can be synthesized through the reaction of silicon hydrides with iodoalkanes. One common method involves the reaction of 3-chloropropyltriethoxysilane with sodium iodide in acetone, which results in the substitution of the chlorine atom with an iodine atom . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
Silane, triethoxy(3-iodopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis and Condensation: In the presence of moisture, the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Coupling Reactions: It can react with other silanes or siloxanes to form complex silane networks.
Common reagents used in these reactions include sodium iodide, amines, thiols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, triethoxy(3-iodopropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Silane, triethoxy(3-iodopropyl)- involves its ability to form covalent bonds with both organic and inorganic substrates. The ethoxy groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with hydroxyl groups on surfaces . This property makes it an effective coupling agent, enhancing the adhesion and compatibility of different materials.
Comparison with Similar Compounds
Silane, triethoxy(3-iodopropyl)- can be compared with other similar compounds, such as:
(3-Iodopropyl)trimethoxysilane: Similar in structure but with methoxy groups instead of ethoxy groups.
3-Chloropropyltriethoxysilane: Contains a chlorine atom instead of an iodine atom.
3-Mercaptopropyltriethoxysilane: Contains a thiol group instead of an iodine atom.
The uniqueness of Silane, triethoxy(3-iodopropyl)- lies in its iodine atom, which can be easily substituted, making it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
triethoxy(3-iodopropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21IO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPFOAIOEZRFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCI)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21IO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472538 | |
| Record name | (3-Iodopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57483-09-7 | |
| Record name | (3-Iodopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
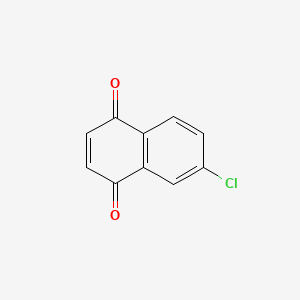
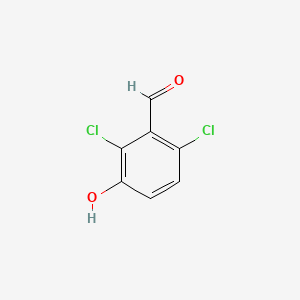


![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)


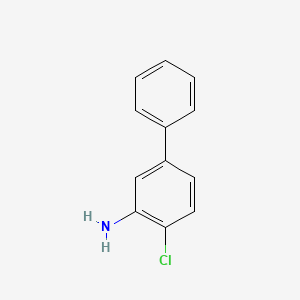


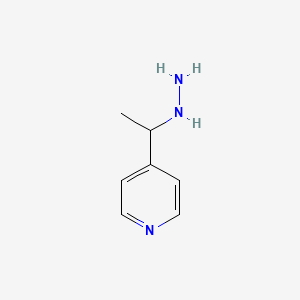
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)
